5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a complex organic compound that belongs to the class of benzoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include tert-butyl derivatives, pyrazole intermediates, and benzoxazole precursors. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups into their reduced forms.
Substitution: Various substitution reactions might occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The uniqueness of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
1005584-91-7 |
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Molecular Formula |
C17H23N5O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-tert-butyl-N-(5-carbamoyl-1-methylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H23N5O3/c1-17(2,3)9-5-6-12-10(7-9)13(21-25-12)16(24)20-11-8-19-22(4)14(11)15(18)23/h8-9H,5-7H2,1-4H3,(H2,18,23)(H,20,24) |
InChI Key |
ULEQERHDHMIUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=C(N(N=C3)C)C(=O)N |
Origin of Product |
United States |
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